molecular formula C12H16ClN B15142494 (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride)

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride)

Cat. No.: B15142494
M. Wt: 214.74 g/mol
InChI Key: KJZZTCSJZCYCQS-REAAFBMTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the parent compound. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:

    Starting Materials: The synthesis begins with the parent compound, (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride.

    Deuteration: Deuterium atoms are introduced using deuterated reagents such as deuterated hydrogen gas (D2) or deuterated solvents like deuterated chloroform (CDCl3).

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the parent compound are subjected to deuteration using industrial-grade deuterated reagents.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.

    Deuterated Reagents: Employed during the synthesis to introduce deuterium atoms.

    Solvents: Common solvents include deuterated chloroform (CDCl3) and other deuterated solvents.

Major Products Formed

The major products formed from these reactions include various cycloaddition products when used in click chemistry, as well as substituted derivatives when involved in substitution reactions.

Scientific Research Applications

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) involves its role as a reagent in click chemistry. The compound contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage, which is widely used in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride: The non-deuterated parent compound.

    Deuterated Amines: Other deuterium-labeled amines used in similar applications.

    Click Chemistry Reagents: Various other reagents used in CuAAC reactions.

Uniqueness

The uniqueness of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) lies in its deuterium labeling, which enhances its utility in studying pharmacokinetics and metabolic profiles. The presence of deuterium atoms can alter the compound’s behavior in biological systems, providing valuable insights into drug development and other scientific research areas .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

214.74 g/mol

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/i4D,5D,6D,7D,8D;

InChI Key

KJZZTCSJZCYCQS-REAAFBMTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NCC#C)[2H])[2H].Cl

Canonical SMILES

CC(CC1=CC=CC=C1)NCC#C.Cl

Origin of Product

United States

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